[(4-Chlorobenzyl)thio]acetic acid
Description
Significance of Aryl/Benzyl (B1604629) Thioether Linkages in Organic Synthesis and Medicinal Chemistry
The aryl/benzyl thioether linkage is a prevalent and vital structural unit in the fields of organic synthesis and medicinal chemistry. semanticscholar.orgresearchgate.net Thioethers, in general, are recognized as important intermediates in the synthesis of a wide range of biologically active compounds. semanticscholar.org The presence of a sulfur atom, which is less electronegative and more polarizable than oxygen, confers distinct properties to these molecules. masterorganicchemistry.com This often translates to enhanced nucleophilicity of the corresponding thiolates, making them excellent participants in SN2 reactions for the construction of carbon-sulfur bonds. masterorganicchemistry.com
In medicinal chemistry, the thioether bond is found in numerous pharmaceuticals. rsc.org For instance, the anti-asthma drug montelukast (B128269) and the acid reflux medication ranitidine (B14927) both feature thioether linkages within their structures. rsc.org The incorporation of a benzyl group attached to the sulfur atom introduces a degree of lipophilicity and specific steric and electronic features that can influence a molecule's interaction with biological targets. The synthesis of benzyl aryl thioethers can be achieved through various methods, including the palladium-catalyzed cross-coupling of benzyl thioacetates with aryl halides, offering an alternative to the use of odorous free thiols. acs.org Copper-catalyzed methods have also been developed for the efficient coupling of benzyl alcohols with thiols to form benzyl thioethers under mild conditions. rsc.org
Overview of Acetic Acid Scaffolds in Bioactive Molecules
The acetic acid scaffold, characterized by a carboxylic acid group attached to a methyl group, is a fundamental building block in a multitude of bioactive molecules. nih.govnih.gov The carboxylic acid functional group is ionizable at physiological pH, which can enhance the water solubility of a molecule and provide a key interaction point with biological receptors through hydrogen bonding or ionic interactions. nih.gov
This scaffold is found in various therapeutic agents and biologically important compounds. For example, derivatives of thiazolyl-acetic acid have been synthesized and investigated for their potential as antimicrobial agents. nih.gov In the context of tissue engineering, scaffolds can be functionalized with carboxylic acids to create bioactive platforms that promote cell adhesion. nih.gov The acetic acid moiety can also be found in natural products and their derivatives that exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. mdpi.com The inherent reactivity of the carboxylic acid group also makes it a versatile handle for further chemical modifications and the synthesis of more complex molecular architectures.
Historical Context and Evolution of Research on Related Compounds
The study of sulfur-containing organic acids has a long history, intertwined with the development of organic synthesis and the understanding of biochemical pathways. Thioacetic acid, the simplest sulfur analogue of acetic acid, has been a subject of study for its role in introducing thiol groups into molecules. wikipedia.org Early research focused on its synthesis, typically through the reaction of acetic anhydride (B1165640) with hydrogen sulfide, and its fundamental reactivity. wikipedia.org
Interest in thioester compounds, such as S-acetyl-CoA, as key intermediates in metabolism spurred investigations into the chemistry of simpler analogues like thioacetic acid and its derivatives. nih.gov These studies explored their hydrolysis kinetics and thermodynamic properties to understand the high-energy nature of the thioester bond. nih.gov The development of synthetic methodologies has also evolved. While early methods often involved the direct use of thiols, which are notorious for their unpleasant odor, modern approaches have focused on developing more user-friendly and efficient protocols. semanticscholar.orgacs.org This includes the in situ generation of thiolates from precursors like thiourea (B124793) or the use of catalyzed cross-coupling reactions. semanticscholar.orgacs.org Research on related chloro-substituted aromatic acids, such as 4-chloroindole-3-acetic acid, has also contributed to the understanding of how halogen substitution can influence biological activity, in this case, as an auxin. researchgate.netnih.gov
Current Research Landscape and Gaps for [(4-Chlorobenzyl)thio]acetic acid
The current research landscape for this compound itself appears to be limited, with much of the available information stemming from its inclusion in chemical supplier catalogs as a building block or intermediate for organic synthesis. clearsynth.commatrixscientific.com Its chemical properties are documented, but in-depth studies on its specific biological activities or applications are not widely published.
Synthesis and Characterization: The synthesis of this compound typically involves the reaction of a 4-chlorobenzyl halide with a salt of thioglycolic acid. A common laboratory-scale synthesis would be the reaction of 4-chlorobenzyl chloride with thioglycolic acid in the presence of a base like sodium hydroxide. This is a standard Williamson ether synthesis adapted for a thioether.
A related synthesis involves the reaction of a benzyl halide with thiourea to form an isothiuronium (B1672626) salt, which is then hydrolyzed in situ to the thiolate and reacted with a haloacetic acid. semanticscholar.org While not specifically detailed for the 4-chloro derivative, this general method is applicable.
Research Findings: Detailed research findings specifically on the biological activity or material properties of this compound are not prominent in the scientific literature. However, research on structurally similar compounds provides some context. For instance, derivatives of thiazole (B1198619) acetic acid have been studied for their cardiovascular effects. nih.gov Specifically, 2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid was shown to reduce developed tension in isolated rat hearts in the presence of acetylcholine. nih.gov This suggests that the 4-chlorophenyl moiety, when incorporated into a larger molecule containing an acetic acid group, can contribute to biological activity.
Furthermore, studies on other benzylthioacetic acid derivatives, such as [(4-nitrobenzyl)thio]acetic acid, indicate potential for biological activity, including chymotrypsin (B1334515) inhibition and interaction with insulin. The 4-nitro analogue has also been noted for its use in organic synthesis and its potential antimicrobial properties.
Gaps in Research: The primary gap in the research is the lack of comprehensive studies focused directly on this compound. While its synthesis is straightforward and based on established chemical principles, there is a dearth of information regarding:
Biological Activity: Systematic screening of this compound for various biological activities (e.g., antimicrobial, antifungal, enzyme inhibition, plant growth regulation) is needed.
Medicinal Chemistry Applications: Its potential as a lead compound or a scaffold for the development of new therapeutic agents remains unexplored.
Material Science Applications: Investigations into its potential use in the synthesis of polymers or functional materials are absent.
Detailed Structural Analysis: While the basic structure is known, a detailed crystal structure analysis could provide valuable insights into its solid-state conformation and intermolecular interactions. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYBRQDMVZLOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289891 | |
| Record name | [(4-chlorobenzyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-82-4 | |
| Record name | 90649-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-chlorobenzyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Analytical and Spectroscopic Characterization of 4 Chlorobenzyl Thio Acetic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
In the ¹H NMR spectrum of [(4-Chlorobenzyl)thio]acetic acid, specific signals corresponding to each unique proton environment are expected. The chemical shift (δ) of each signal provides information about the electronic environment of the protons, while the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of adjacent protons.
Based on analogous structures, such as (benzylthio)acetic acid and various 4-chlorobenzyl derivatives, the expected chemical shifts for this compound are detailed below. nih.govorientjchem.org The protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets, a characteristic AA'BB' system, due to the symmetry of the ring. The methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties appear as distinct singlets, as they lack adjacent non-equivalent protons. The acidic proton of the carboxylic acid is often broad and may appear over a wide range of chemical shifts, depending on the solvent and concentration.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (H-2, H-6) | ~7.30 | Doublet | 2H |
| Aromatic (H-3, H-5) | ~7.25 | Doublet | 2H |
| Benzyl Methylene (-S-CH₂ -Ar) | ~4.10 | Singlet | 2H |
Note: Data are predicted based on analyses of similar compounds and fundamental principles. The exact chemical shifts can vary based on the solvent and spectrometer frequency used.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org
For this compound, nine distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~175 ppm). The aromatic carbons show distinct signals, with the carbon bearing the chlorine atom (C-4) and the carbon attached to the methylene group (C-1) being readily identifiable. The two methylene carbons also present unique signals.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C =O) | ~175 |
| Aromatic (C -1) | ~136 |
| Aromatic (C -4) | ~133 |
| Aromatic (C -2, C -6) | ~131 |
| Aromatic (C -3, C -5) | ~129 |
| Benzyl Methylene (-S-C H₂-Ar) | ~38 |
Note: Data are predicted based on established substituent effects and data from analogous compounds. libretexts.orgrsc.orgthieme-connect.de
While 1D NMR spectra are often sufficient for simple structures, two-dimensional (2D) NMR techniques can be invaluable for unambiguous assignment and confirmation, especially for complex derivatives. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would confirm the coupling between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5). It would also show the absence of correlations for the two methylene singlets, confirming their isolation from other proton-bearing groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would definitively link the ¹H signal at ~4.10 ppm to the ¹³C signal at ~38 ppm (benzyl methylene) and the ¹H signal at ~3.20 ppm to the ¹³C signal at ~35 ppm (acetic acid methylene).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons over two or three bonds. This is crucial for connecting the molecular fragments. For instance, the benzyl methylene protons (~4.10 ppm) would show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the CH₂S group to the ring. Similarly, these protons would correlate to the acetic acid methylene carbon (~35 ppm), and the acetic acid methylene protons (~3.20 ppm) would correlate to the carbonyl carbon (~175 ppm), confirming the complete thioacetic acid linkage. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be characterized by several key absorption bands.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000 - 2850 | Medium |
| Carbonyl (C=O) | C=O stretch | 1725 - 1700 | Strong |
| Aromatic C=C | C=C stretch | 1600, 1490 | Medium-Weak |
| p-Substituted Ring | C-H out-of-plane bend | 850 - 800 | Strong |
| Carbon-Chlorine | C-Cl stretch | 1100 - 1015 | Medium |
The very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group. The strong band in the 850-800 cm⁻¹ region is characteristic of para-disubstitution on a benzene ring. orientjchem.org The C-S stretch is often weak and can be difficult to identify definitively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molecular weight: 216.68 g/mol for the most common isotopes ³⁵Cl and ³²S), the mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
The fragmentation pattern would likely involve cleavage at the thioether linkage. The most prominent fragments are expected to be from the stable 4-chlorobenzyl cation and its further rearrangements.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Notes |
|---|---|---|
| 216/218 | [C₉H₉³⁵Cl/³⁷ClO₂S]⁺ | Molecular ion ([M]⁺) |
| 171/173 | [C₈H₆³⁵Cl/³⁷ClS]⁺ | Loss of COOH (formic acid radical) |
| 125/127 | [C₇H₆³⁵Cl/³⁷Cl]⁺ | 4-Chlorobenzyl cation (base peak) |
| 91 | [C₄H₄S]⁺ | Thioglycolic acid fragment minus COOH |
The formation of the 4-chlorobenzyl cation (m/z 125) is a highly favorable fragmentation pathway due to its resonance stabilization and is often the base peak in the spectrum. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and purity. mdpi.com
For this compound, with the molecular formula C₉H₉ClO₂S, the theoretical elemental composition is calculated as follows:
Theoretical Elemental Composition of C₉H₉ClO₂S
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 49.88% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.19% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.36% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.77% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 14.80% |
| Total | | | 216.682 | 100.00% |
For a synthesized sample to be considered pure, the experimentally determined percentages should closely match these theoretical values, typically within a ±0.4% tolerance. mdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and conformation in the solid state, offering detailed insights into bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.
For a molecule like this compound, a single-crystal X-ray diffraction experiment would reveal the exact spatial orientation of the 4-chlorobenzyl group relative to the thioacetic acid moiety. It would confirm the geometry around the sulfur atom and the planarity of the carboxylic acid group. Furthermore, analysis of the crystal packing would elucidate how individual molecules interact with each other, which influences physical properties like melting point and solubility.
| Crystallographic Parameter | Description | Anticipated Information for this compound |
|---|---|---|
| Crystal System | The basic geometric classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Would define the symmetry of the unit cell. |
| Space Group | The set of symmetry operations that describes the arrangement of molecules within the unit cell. | Provides detailed insight into the crystal's internal symmetry. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell edges and the angles between them. | Defines the size and shape of the repeating crystalline unit. |
| Z Value | The number of molecules per unit cell. | Indicates how many molecules are packed into the fundamental repeating block. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A low R-factor (typically < 0.05) signifies a reliable and accurate structure determination. |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which are soluble in common organic solvents and possess chromophores that allow for UV detection.
For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, the stationary phase is nonpolar (e.g., a silica (B1680970) support functionalized with C8 or C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.commdpi.com
To achieve optimal separation and good peak shape, the mobile phase is often acidified. The addition of an acid, such as formic acid, acetic acid, or trifluoroacetic acid, suppresses the ionization of the carboxylic acid group on the analyte. mdpi.comucl.ac.ukchromforum.org This ensures that the compound is in its neutral, more hydrophobic form, leading to more consistent interaction with the nonpolar stationary phase and resulting in sharper, more symmetrical peaks. Detection is typically accomplished using a UV detector, as the chlorophenyl group provides strong absorbance in the UV region (around 210-290 nm). capes.gov.brsielc.com
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Mode | Reversed-Phase (RP) | Analyte is moderately nonpolar, making it ideal for separation on a nonpolar stationary phase. |
| Stationary Phase (Column) | Octadecylsilane (C18) or Octylsilane (C8) | Provides a nonpolar surface for hydrophobic interactions. Columns like Newcrom R1 are also suitable for thioacetic acid derivatives. sielc.comsielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution (where the proportion of organic solvent is increased over time) is often used to separate the main compound from any impurities with different polarities. |
| Mobile Phase Additive | 0.05-0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Suppresses ionization of the carboxylic acid group, leading to improved retention and peak shape. mdpi.comucl.ac.uk |
| Flow Rate | 0.8 - 1.5 mL/min | A standard flow rate for analytical scale columns (e.g., 4.6 mm internal diameter). |
| Detection | UV Absorbance at ~220 nm or ~270 nm | The benzene ring and chlorine substituent act as chromophores, allowing for sensitive detection. |
Gas Chromatography is a separation technique used to analyze volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the high polarity and low volatility of the carboxylic acid group. This functional group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential decomposition in the high-temperature GC inlet. silcotek.com
To overcome these issues, a chemical derivatization step is typically required prior to GC analysis. research-solution.comgcms.cz Derivatization converts the polar carboxylic acid into a less polar and more volatile functional group, such as an ester. gcms.cz A common method is esterification, for example, by reacting the compound with an alcohol (like methanol or butanol) in the presence of an acid catalyst, or by using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comnih.gov
Once derivatized, the resulting ester is sufficiently volatile and thermally stable for GC analysis. The separation is performed on a capillary column, typically with a nonpolar or medium-polarity stationary phase. Detection can be achieved using a universal Flame Ionization Detector (FID), which responds to nearly all organic compounds. silcotek.com For greater sensitivity and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.net An MS provides not only quantification but also a mass spectrum that serves as a molecular fingerprint, confirming the identity of the analyte. Given the presence of sulfur, a highly selective Sulfur Chemiluminescence Detector (SCD) could also be employed for interference-free quantification in complex matrices. silcotek.comacs.org
| Parameter | Typical Condition | Rationale/Details |
|---|---|---|
| Sample Preparation | Derivatization (e.g., Esterification to methyl or silyl (B83357) ester) | Increases volatility and thermal stability, and improves chromatographic peak shape by masking the polar carboxylic acid group. research-solution.comgcms.cznih.gov |
| Column | Capillary column (e.g., 30 m x 0.25 mm) | Provides high-resolution separation. |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) | A versatile, medium-polarity phase suitable for a wide range of derivatized organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Temperature Program | Gradient (e.g., 100°C to 300°C at 10°C/min) | A temperature ramp ensures that compounds with different boiling points elute as sharp peaks in a reasonable time. |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | MS provides definitive identification and quantification. FID is a robust, universal detector for organic compounds. researchgate.net |
Computational and Theoretical Studies on 4 Chlorobenzyl Thio Acetic Acid and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and chemical reactivity of molecules. These methods provide a fundamental understanding of how electrons are distributed within a molecule and how this distribution influences its behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and materials science for calculating properties like molecular energies, charge distributions, and vibrational frequencies. For molecules analogous to [(4-Chlorobenzyl)thio]acetic acid, DFT calculations can reveal the distribution of electron density, which is crucial for understanding the molecule's stability and how it will interact with other molecules. For instance, in a related compound, 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine, DFT calculations were used to optimize the molecular geometry and analyze the atomic net charges. Such analyses help in identifying the most electron-rich and electron-poor regions of a molecule, which are key to predicting its reactivity.
The electronic properties of a molecule can be further understood by analyzing its charge transfer characteristics. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide detailed information about charge delocalization and hyperconjugative interactions. For example, in thiazole (B1198619) azo dyes, NBO analysis has been used to understand the donor-acceptor interactions that influence their electronic and optical properties. In the case of this compound, DFT and NBO analyses would be expected to show significant electron density on the oxygen atoms of the carboxylic acid group and delocalization across the aromatic ring and the thioether linkage.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and stability.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. This is because it is easier to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. For example, in a study of thiazole derivatives, the HOMO-LUMO energy gap was calculated to be around 4.573 eV in the gaseous phase. In another related compound, the energy gap was found to be 0.17985 Hartree (approximately 4.89 eV). For this compound, the HOMO is expected to be localized on the thioether group and the chlorobenzyl ring, while the LUMO is likely centered on the carboxylic acid moiety. The energy gap would provide a quantitative measure of its expected reactivity.
Table 1: Illustrative HOMO-LUMO Energy Gaps of Analogous Compounds
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thiazole Derivative (Gas Phase) | - | - | 4.573 |
| 8-chloro-3-((3-chlorobenzyl)thio)-triazolo[4,3-a]pyridine | - | - | ~4.89 |
| Indacaterol | - | - | 4.298 |
| Theophylline | - | - | 5.170 |
Note: This table provides examples from related or illustrative compounds and does not represent data for this compound itself.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group, indicating their high electrophilicity and ability to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), highlighting its acidic nature. The chlorobenzyl group would also influence the electrostatic potential distribution. In a study of a similar compound, the nitrogen atoms were found to be the most negatively charged, suggesting they could readily interact with positively charged receptors.
Activation Energy Calculations for Reaction Pathways
Computational chemistry can be used to calculate the activation energy (Ea) of a chemical reaction, which is the minimum energy required for the reaction to occur. This information is crucial for understanding reaction kinetics and mechanisms. The Arrhenius equation provides a fundamental relationship between the rate constant, activation energy, and temperature.
For reactions involving this compound, such as its esterification, DFT calculations could be employed to model the reaction pathway and determine the energy of the transition state. The activation energy is the difference in energy between the reactants and the transition state. For example, in the esterification of acetic acid with methanol (B129727), the activation energy was determined to be 27.72 kJ/mol without a catalyst and 17.86 kJ/mol with a sulfuric acid catalyst. Similarly, in the esterification of acetic acid with ethanol, the addition of a catalyst was shown to lower the activation energy, thereby increasing the reaction rate. These studies highlight how computational methods can quantify the effect of catalysts on reaction kinetics.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule.
For this compound, MD simulations could be used to explore its different possible conformations in solution. The molecule has several rotatable bonds, including the C-S bond and the bond connecting the benzyl (B1604629) group to the sulfur atom, which allow it to adopt various shapes. Understanding the preferred conformations is important as the three-dimensional structure of a molecule is critical for its biological activity. In a study of thiazole-chalcone hybrids, MD simulations were used to confirm the stable binding of a lead compound to its target protein. A similar approach could be used to investigate the stability of this compound when interacting with a biological target.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. The results of docking studies are often scored to estimate the binding affinity of the molecule to the target.
Given the structural motifs present in this compound, such as the chlorophenyl group and the carboxylic acid, it could potentially interact with a variety of biological targets. For instance, compounds with a 1,3,4-thiadiazole (B1197879) ring, which is structurally related to the thioether linkage, have been docked against cholinesterases, showing interactions with key amino acid residues in the active site. In another study, thiazole derivatives were investigated as potential anticancer agents by docking them into the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain. The docking simulations for this compound would likely show the carboxylic acid group forming hydrogen bonds with polar residues in a protein's active site, while the chlorobenzyl group could engage in hydrophobic or π-π stacking interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A thorough review of the scientific literature indicates a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its direct analogs. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are pivotal in drug discovery and development for predicting the activity of new compounds and optimizing lead structures.
A hypothetical QSAR study on this compound and its analogs would involve the generation of a dataset of structurally similar compounds with corresponding measured biological activities. Various molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:
Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) which are influenced by the chloro-substituent on the benzyl ring.
Steric properties: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule.
Hydrophobic properties: (e.g., LogP) which are crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.
Topological properties: which describe the connectivity of atoms within the molecule.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a predictive model. The resulting QSAR equation would highlight which descriptors are most influential in determining the biological activity. For instance, a model might reveal that electron-withdrawing substituents on the phenyl ring increase activity, while bulky groups decrease it. Such a model, once validated, could be used to predict the activity of newly designed this compound analogs, thereby prioritizing synthetic efforts.
Despite the potential utility, to date, no such specific models for this class of compounds have been published in the accessible scientific literature.
Supramolecular Interactions and Self-Assembly in Solid and Solution States
The supramolecular chemistry of this compound, particularly its ability to form ordered structures in the solid and solution states, is governed by a variety of non-covalent interactions. While the crystal structure of this compound itself is not extensively detailed in the available literature, studies on the closely related (Benzylthio)acetic acid provide significant insights into the expected intermolecular interactions and self-assembly patterns.
(Benzylthio)acetic acid has been shown to be an effective co-former in the generation of supramolecular assemblies with various nitrogen-containing compounds, leading to the formation of co-crystals and salts. nih.govnih.gov The primary driving force for the self-assembly of these structures is the robust hydrogen bonding involving the carboxylic acid group.
In the solid state, carboxylic acids typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a common and predictable supramolecular synthon. In the case of (benzylthio)acetic acid and its analogs, these primary interactions are supplemented by weaker, yet structurally significant, non-covalent forces. These include:
C-H···O interactions: The methylene (B1212753) hydrogens of the thioacetic acid moiety and the aromatic hydrogens of the benzyl group can act as weak hydrogen bond donors to the carboxylate oxygen atoms.
π-π stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions, further organizing the molecules in the crystal lattice.
C-H···S interactions: The sulfur atom can act as a weak hydrogen bond acceptor. nih.govnih.gov
The presence of the chloro-substituent in the 4-position of the benzyl ring in this compound would be expected to introduce additional halogen-based interactions, such as C-H···Cl or Cl···Cl contacts, which can significantly influence the crystal packing and potentially lead to different polymorphic forms.
In co-crystals of (Benzylthio)acetic acid with molecules like L-proline, D-proline, and DL-proline, the carboxylic acid protonates the proline, forming a zwitterionic species. nih.gov The resulting supramolecular architecture is dominated by strong N-H···O and O-H···O hydrogen bonds, creating one-dimensional ribbons or two-dimensional networks. nih.gov
The table below summarizes the types of intermolecular interactions observed in the co-crystals of the parent compound, (Benzylthio)acetic acid (HBTA), which are indicative of the interactions that would also be present in assemblies of this compound.
| Interaction Type | Donor | Acceptor | Observed in Co-crystals with |
|---|---|---|---|
| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O (Carboxylate/Carbonyl) | Proline, Isonicotinamide |
| Strong Hydrogen Bond | N-H (Amine/Amide) | O (Carboxylate/Carbonyl) | Proline, Isonicotinamide, Tryptamine |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Carboxylate/Carbonyl) | Proline, Tryptamine |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | S (Thioether) | Proline, Tryptamine |
| π-Interactions | Aromatic Ring | Aromatic Ring | Isonicotinamide |
| C-H···π Interactions | C-H (Aromatic/Aliphatic) | Aromatic Ring | Proline, Isonicotinamide, Tryptamine |
Applications of 4 Chlorobenzyl Thio Acetic Acid and Analogous Structures in Science and Industry
Role as a Versatile Building Block in Complex Organic Synthesis
[(4-Chlorobenzyl)thio]acetic acid is recognized as a valuable intermediate and building block in the field of organic synthesis. rsc.orgtandfonline.com Its bifunctional nature, possessing both a carboxylic acid group and a thioether linkage, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.
The presence of the thioacetic acid functional group is instrumental in the construction of sulfur-containing heterocycles. For instance, thioacetic acid and its derivatives are key reactants in the synthesis of thiazolidinones and thiadiazoles, two classes of heterocyclic compounds with significant applications in medicinal chemistry. hilarispublisher.comnih.govjocpr.com The general synthetic utility of thioacetic acids involves the introduction of thiol groups (-SH) into molecules, which can then undergo cyclization reactions to form these heterocyclic rings. core.ac.uk
The synthesis of various heterocyclic systems often involves the reaction of a compound like this compound with other reagents. For example, the reaction of thioglycolic acid (a related compound) with Schiff bases is a common method for preparing 4-thiazolidinones. hilarispublisher.comresearchgate.netasianpubs.org Similarly, thiosemicarbazide (B42300) can be cyclized with carboxylic acid derivatives to form 1,3,4-thiadiazoles. nih.govcore.ac.uksbq.org.brdergipark.org.tr The 4-chlorobenzyl group in the molecule can influence the properties and reactivity of the resulting heterocyclic compounds.
The versatility of this compound as a building block is further demonstrated by its potential use in the synthesis of various other heterocyclic systems, which are of great interest due to their wide range of biological activities. jocpr.comresearchgate.netrsc.org The ability to serve as a starting material for these complex structures underscores its importance in synthetic organic chemistry.
Table 1: Key Reactions and Heterocyclic Systems Derived from Thioacetic Acid Analogs
| Starting Material Analogy | Reagent(s) | Resulting Heterocyclic System | Reference(s) |
| Thioacetic acid derivative | Schiff Base | 4-Thiazolidinone (B1220212) | hilarispublisher.comresearchgate.net |
| Thioacetic acid derivative | Thiosemicarbazide | 1,3,4-Thiadiazole (B1197879) | nih.govcore.ac.uk |
| Thiophenol and Chloroacetic acid | Aromatic Aldehyde, Mercaptoacetic acid | Thiazolidine-4-one | core.ac.uk |
Potential in Pharmaceutical Lead Discovery and Drug Design
The structural motif of this compound and its analogs holds considerable promise in the realm of pharmaceutical lead discovery and drug design. The incorporation of a 4-chlorobenzyl group is a common strategy in medicinal chemistry to enhance the biological activity of molecules. mdpi.com Thioether and thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities. yufengchemicals.com
Derivatives of analogous structures, such as thiazolidinones and thiadiazoles, have been extensively studied and have shown a wide array of biological effects, including antimicrobial and anticancer properties. nih.govnih.gov For example, various 4-thiazolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents, showing activity against several cancer cell lines. nih.govnih.gov The thiazolidinone ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets. nih.gov
Furthermore, thiazole (B1198619) and thiadiazole derivatives have been investigated for their antimicrobial activities. nih.gov For instance, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized and showed significant antibacterial and antifungal activities. nih.gov Similarly, various 1,3,4-thiadiazole derivatives have been synthesized and have exhibited notable antimicrobial and anticancer effects. nih.govjocpr.com The presence of the sulfur atom and the aromatic system in these heterocycles are often crucial for their biological action.
The potential for this compound to serve as a precursor for such biologically active molecules makes it a compound of interest for the development of new therapeutic agents. Its structure provides a foundation for the synthesis of novel compounds that can be screened for a variety of pharmacological activities.
Table 2: Biological Activities of Analogous Thiazole and Thiazolidinone Derivatives
| Compound Class | Biological Activity | Example | Reference(s) |
| 4-Thiazolidinones | Anticancer | Various derivatives | nih.govnih.gov |
| Thiazole Acetic Acids | Antimicrobial | (5-octyl-2-methyl-1,3-thiazole-4-yl) acetic acid | nih.gov |
| 1,3,4-Thiadiazoles | Antimicrobial, Anticancer | Various derivatives | nih.govjocpr.com |
| Thiazolidine-2,4-diones | Antifungal | 5-Arylidene derivatives | nih.gov |
Development in Agrochemicals (e.g., Insecticides, Fungicides)
In the agrochemical sector, compounds structurally related to this compound have shown potential for the development of new pesticides, including insecticides and fungicides. The presence of a chlorobenzyl group is a feature found in a number of active agrochemical compounds. yufengchemicals.com
For instance, chlorbenside, which is p-chlorobenzyl p-chlorophenyl sulfide, has been used as an acaricide, particularly effective against the eggs and larvae of red spider mites. nih.gov This highlights the potential of the chlorobenzyl thioether moiety in pest control. The insecticidal activity of various benzyl (B1604629) compounds, including those with chloro-substituents, has been a subject of research, with some compounds showing significant effects against insects like houseflies, especially when used with synergists. researchgate.netdocumentsdelivered.com
The development of novel fungicides is another area where derivatives of this compound could be relevant. Thioether derivatives, in general, have been explored for their fungicidal properties. For example, a series of 1,3,4-oxadiazol-2-yl thioether derivatives were synthesized and showed good fungicidal activities against various plant pathogens. nih.gov Additionally, certain thiazole and thiadiazole derivatives, which can be synthesized from thioacetic acid precursors, have demonstrated fungicidal activity. nih.govurfu.ru The search for new fungicides is driven by the need to overcome resistance to existing treatments, and novel chemical scaffolds are continuously being investigated. nih.gov
Table 3: Agrochemical Applications of Analogous Compounds
| Compound/Analog Class | Application | Target Organism/Disease | Reference(s) |
| Chlorbenside (p-chlorobenzyl p-chlorophenyl sulfide) | Acaricide | Red spider mites | nih.gov |
| α-Cyanobenzylcyclopropanecarboxylates | Insecticide | Housefly | documentsdelivered.com |
| 1,3,4-Oxadiazol-2-yl thioether derivatives | Fungicide | R. solani, S. sclerotiorum | nih.gov |
| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Fungicide | Cucumber downy mildew | nih.gov |
Applications in Polymer Chemistry and Material Science
The field of polymer chemistry and material science also presents potential applications for this compound and its derivatives. Specifically, the thioester and thioether functionalities are of interest for the synthesis of novel polymers with unique properties. rsc.orgrsc.orgwarwick.ac.uk
Thioester-containing polymers have gained attention due to their potential in creating responsive materials, bioconjugates, and degradable polymers. rsc.orgresearchgate.netsurrey.ac.uk The synthesis of polymers with thioester groups can be achieved through the polymerization of monomers containing this functionality. core.ac.ukwarwick.ac.uk These polymers can undergo post-polymerization modifications, allowing for the introduction of various functional groups and the tailoring of material properties. rsc.orgwarwick.ac.uk
Polythioethers, which contain a C-S-C linkage in their backbone, are another class of polymers where derivatives of this compound could find use. tandfonline.comrsc.org These polymers exhibit properties such as flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org The synthesis of polythioethers can be achieved through various "click chemistry" reactions, such as thiol-yne and thiol-ene reactions. tandfonline.com The incorporation of aromatic and thioether moieties can lead to polymers with high refractive indices and other desirable optical and mechanical properties. rsc.org The synthesis of polyesters, a major class of commercial polymers, typically involves the reaction of diols with diacids, and the incorporation of sulfur-containing monomers can lead to novel materials with enhanced properties. youtube.comyoutube.comyoutube.com
Table 4: Potential Polymer Applications of Thioester and Thioether Compounds
| Polymer Type | Key Monomer Functionality | Potential Properties/Applications | Reference(s) |
| Thioester-containing polymers | Thioester | Responsive materials, bioconjugates, degradable polymers | rsc.orgcore.ac.ukresearchgate.netsurrey.ac.uk |
| Polythioethers | Thiol, Alkyne/Alkene | Flexibility, biocompatibility, optical materials, sealants | tandfonline.comrsc.org |
| Sulfur-containing polyesters | Thioether diol/diacid | Modified thermal and mechanical properties | youtube.comyoutube.com |
Future Directions and Emerging Research Avenues
Advanced Mechanistic Elucidation of Biological Activities
While the specific biological activities of [(4-Chlorobenzyl)thio]acetic acid are not extensively documented, its structural similarity to other biologically active thioacetic acid and organosulfur compounds suggests potential as an antimicrobial, anti-inflammatory, or antioxidant agent. ontosight.ai Future research should focus on detailed mechanistic studies to understand how this compound interacts with biological systems at a molecular level.
Key research questions would include the identification of specific enzyme targets. For instance, many sulfur-containing compounds are known to interact with cysteine residues in proteins, and investigations could explore whether this compound acts as an enzyme inhibitor through this mechanism. Techniques such as differential scanning fluorimetry and isothermal titration calorimetry could be employed to identify protein binding partners and characterize the thermodynamics of these interactions. Furthermore, studies on its effects on cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB pathway) or oxidative stress response (e.g., Nrf2 pathway), would provide a deeper understanding of its bioactivity.
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of this compound can be achieved through the reaction of 4-chlorobenzyl chloride with a sulfur-containing nucleophile, such as thiourea (B124793), followed by hydrolysis. ontosight.ai A probable synthetic route would involve the nucleophilic substitution of the chlorine atom in 4-chlorobenzyl chloride by the sulfur atom of thioglycolic acid in the presence of a base.
Future research in this area should aim to develop more efficient and sustainable synthetic methods. This could involve the exploration of green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, or flow chemistry processes. Microwave-assisted synthesis could also be investigated to reduce reaction times and improve yields, a technique that has proven effective for analogous compounds. ontosight.ai The development of one-pot synthesis procedures from readily available starting materials would also be a valuable contribution to making this compound more accessible for further research.
Targeted Drug Design and Development Based on SAR Insights
A systematic exploration of the structure-activity relationships (SAR) of this compound and its derivatives is essential for targeted drug design. By synthesizing and evaluating a library of analogues with modifications at various positions, researchers can identify the key structural features responsible for any observed biological activity.
For example, the effect of the position and nature of the substituent on the benzyl (B1604629) ring could be investigated. Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or with electron-donating or electron-withdrawing groups could significantly impact the compound's potency and selectivity. Additionally, modifications to the acetic acid side chain, such as esterification or amidation, could influence its pharmacokinetic properties. The insights gained from these SAR studies would be invaluable for the rational design of more potent and selective therapeutic agents.
Integration of In Silico and Experimental Approaches for Comprehensive Understanding
The integration of computational modeling with experimental studies can accelerate the research and development process for this compound. In silico techniques, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of the compound with potential biological targets and to estimate its binding affinity.
Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activities, providing predictive tools for the design of new compounds. These computational predictions can then guide the synthesis and experimental testing of the most promising candidates, saving time and resources. This synergistic approach allows for a more comprehensive understanding of the compound's behavior at a molecular level and facilitates the optimization of its properties.
Investigation of Supramolecular Chemistry and Nanotechnology Applications
The self-assembly properties of this compound and its derivatives could be explored for applications in supramolecular chemistry and nanotechnology. The presence of both a carboxylic acid group, capable of forming hydrogen bonds, and a lipophilic benzyl group could allow for the formation of well-defined supramolecular structures such as micelles, vesicles, or gels in appropriate solvents.
Furthermore, organosulfur compounds have been utilized in the synthesis of nanoparticles and in modifying the surface of materials. ontosight.ai The thiol group in this compound could be used to anchor the molecule onto the surface of gold nanoparticles, creating functionalized nanomaterials with potential applications in areas such as biosensing or drug delivery. Research in this direction could open up new avenues for the application of this compound beyond the realm of biology and medicine.
Q & A
Q. What established synthetic protocols are used for [(4-Chlorobenzyl)thio]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution between 4-chlorobenzyl chloride and mercaptoacetic acid under basic conditions (e.g., sodium hydroxide). Key steps include:
Reacting 4-chlorobenzyl chloride with thiourea to generate the thiol intermediate.
Coupling the thiol with chloroacetic acid in a polar solvent (e.g., ethanol/water mixture).
Neutralization with NaOH to isolate the sodium salt for improved solubility .
Optimization strategies:
- Vary reaction time (12–24 hours) and temperature (60–80°C).
- Use catalysts like triethylamine to enhance nucleophilicity.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound and verifying purity?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, methylene groups at δ 3.5–4.0 ppm) and <sup>13</sup>C NMR (carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and carboxylic acid (O-H, 2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) groups.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid) to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzyl ring) influence bioactivity and toxicity?
- Methodological Answer : Substituent effects are evaluated via:
- In vitro assays : Test derivatives in plant rhizogenesis (e.g., Paulownia clones) and mammalian models (e.g., sperm motility assays) .
- Computational modeling : Calculate log P/log D (lipophilicity) and apply Lipinski’s "rule of five" to predict bioavailability .
Q. Key Findings :
| Substituent Position & Type | Toxicity (Sperm Motility Reduction) | Rhizogenesis Activity |
|---|---|---|
| 6-OCH3 (QAC-3) | Low (<5%) | High |
| Sodium salt (QAC-5) | High (15–20%) | Moderate |
| 2-Metal radical (QAC-6) | Moderate (12–15%) | Low |
| Alkoxy groups reduce toxicity but enhance plant growth stimulation . |
Q. How can researchers resolve contradictions in toxicity data across biological models?
- Methodological Answer :
- Comparative studies : Parallel testing in plant (e.g., root elongation assays) and mammalian systems (e.g., cytotoxicity in HepG2 cells) under standardized pH and solubility conditions .
- In silico tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., plant auxin receptors vs. mammalian cytochrome P450).
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways affected in conflicting models .
Q. What experimental frameworks evaluate the compound’s dual role as a growth stimulant and toxin?
- Methodological Answer :
- Dose-response assays : Test concentrations (0.1–100 µM) in plant rhizogenesis (Paulownia clones) and mammalian sperm motility models .
- Solubility optimization : Use sodium salts for aqueous systems or DMSO solutions for cell-based assays.
- Control variables : Maintain pH 5.8–6.2 (plant media) vs. pH 7.4 (mammalian media) to mimic physiological conditions.
- Endpoint metrics : Measure root length (plants) and progressive sperm motility (%) (mammals) with statistical validation (ANOVA, p < 0.05) .
Data Contradiction Analysis
- Example : Sodium salts (e.g., QAC-5) show high toxicity in sperm assays but moderate growth promotion in plants.
- Resolution :
Compare bioavailability: Ionized salts may penetrate plant cell walls more efficiently than mammalian membranes.
Test metabolite profiles (LC-MS) to identify detoxification pathways in plants (e.g., glycosylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
